

Mass Spectrometry Analysis of 3-Bromo-5-iodo-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-iodo-1H-indazole

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This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of **3-Bromo-5-iodo-1H-indazole**, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental data for this specific molecule, this guide presents predicted data based on the known mass spectrometric behavior of structurally related indazole derivatives and fundamental principles of mass spectrometry. The experimental protocols outlined are generalized for the analysis of small organic molecules of this class.

Predicted Mass Spectrometry Data

The mass spectrum of **3-Bromo-5-iodo-1H-indazole** is expected to exhibit a distinctive molecular ion cluster due to the isotopic abundances of bromine (^{79}Br and ^{81}Br) and the monoisotopic nature of iodine (^{127}I). The fragmentation pattern will likely be influenced by the cleavage of the C-Br and C-I bonds, as well as the indazole ring structure.

Predicted m/z	Ion	Notes
351.8 / 353.8	$[M]^{+\bullet}$	Molecular ion radical cation, showing a characteristic 1:1 isotopic pattern for the single bromine atom.
352.8 / 354.8	$[M+H]^+$	Protonated molecular ion, observable with soft ionization techniques like ESI, also showing the ~1:1 bromine isotopic pattern.
272.9	$[M-Br]^+$	Fragment resulting from the loss of a bromine radical.
225.9	$[M-I]^+$	Fragment resulting from the loss of an iodine radical.
196.0	$[M-Br-I]^+$	Fragment resulting from the successive loss of bromine and iodine radicals.
145.0	$[C_7H_4N_2Br]^{+\bullet}$	Putative fragment containing the brominated indazole ring after cleavage.
117.0	$[C_7H_5N_2]^+$	Indazole fragment after the loss of both halogens.

Experimental Protocols

The following provides a generalized experimental protocol for the mass spectrometric analysis of **3-Bromo-5-iodo-1H-indazole**. The specific parameters may require optimization based on the instrumentation used.

Objective: To determine the molecular weight and characterize the fragmentation pattern of **3-Bromo-5-iodo-1H-indazole**.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with a suitable ionization source.

1. Sample Preparation:

- Weigh approximately 1-5 mg of **3-Bromo-5-iodo-1H-indazole**.
- Dissolve the sample in a high-purity solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent system.
- If using a soft ionization technique like Electrospray Ionization (ESI), the addition of a small amount of formic acid (0.1%) to the solvent can aid in protonation for positive ion mode analysis.

2. Ionization Method:

The choice of ionization technique is critical and depends on the desired information.

- Electron Ionization (EI): A hard ionization technique suitable for generating a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.^{[1][2]} This method is often coupled with Gas Chromatography (GC-MS).^{[2][3]}
- Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules ($[M+H]^+$) with minimal fragmentation.^{[1][4]} This is ideal for accurate molecular weight determination and is compatible with Liquid Chromatography (LC-MS).^[1]
- Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique, also compatible with LC-MS, that is suitable for less polar compounds than ESI.^[3]
- Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization method where the sample is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization.^[1] MALDI typically forms singly charged ions.^[1]

3. Mass Spectrometry Parameters (Example for ESI-Q-TOF):

- Ionization Mode: Positive (or negative, depending on the molecule's ability to be deprotonated).
- Capillary Voltage: 3.5 - 4.5 kV
- Sampling Cone Voltage: 20 - 40 V
- Source Temperature: 100 - 150 °C
- Desolvation Temperature: 250 - 400 °C
- Desolvation Gas Flow (N₂): 600 - 800 L/hr
- Mass Range: m/z 50 - 1000
- Acquisition Mode: Full scan MS and tandem MS (MS/MS) for fragmentation analysis.
- Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation of the precursor ion.

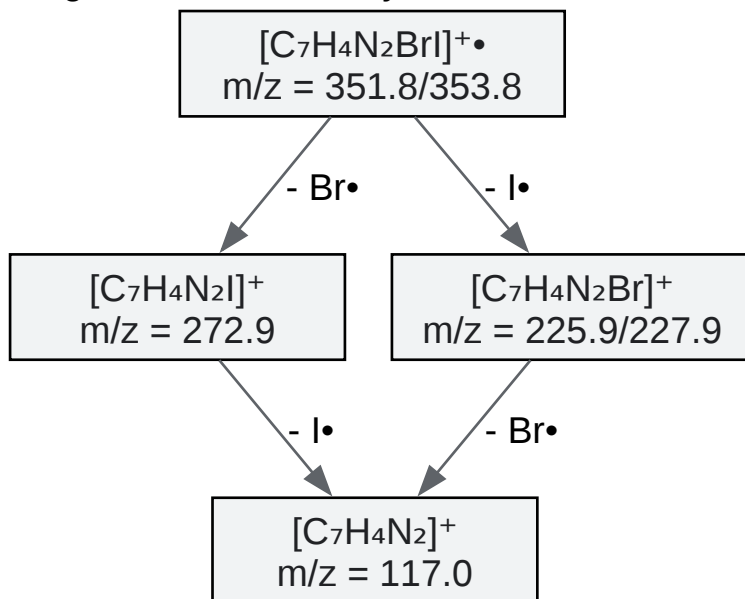
4. Data Analysis:

- Process the acquired data using the instrument's software.
- Identify the molecular ion peak and its characteristic isotopic pattern to confirm the presence of bromine.
- Analyze the MS/MS spectra to identify and propose structures for the major fragment ions.
- Compare the observed fragmentation pattern with theoretical fragmentation pathways.

Visualizations

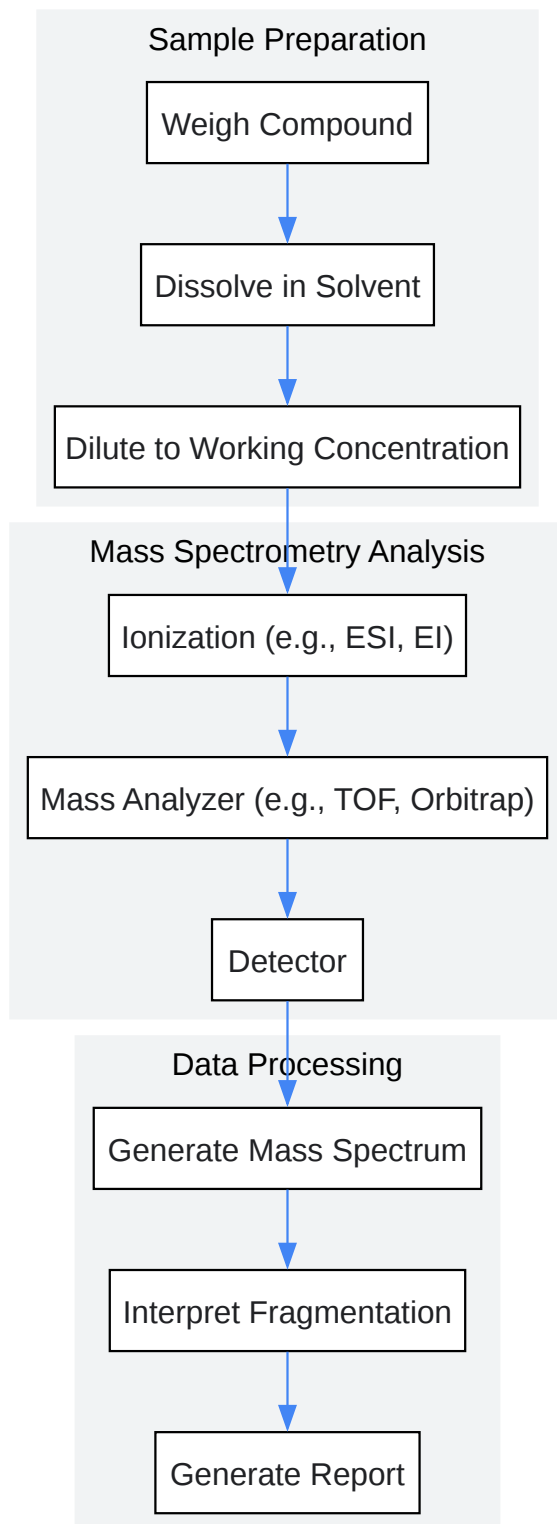
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometry analysis of **3-Bromo-5-iodo-1H-indazole**.

Predicted Fragmentation Pathway of 3-Bromo-5-iodo-1H-indazole

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Caption: Predicted fragmentation pathway of **3-Bromo-5-iodo-1H-indazole**.

General Experimental Workflow for MS Analysis



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Caption: General experimental workflow for mass spectrometry analysis.

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